Fsh-beta-(1-15)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

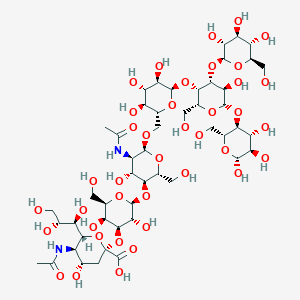

Fsh-beta-(1-15) is a peptide hormone that plays a crucial role in the reproductive system. It is a fragment of follicle-stimulating hormone (FSH) that is responsible for regulating the growth and maturation of ovarian follicles in females and spermatogenesis in males. Fsh-beta-(1-15) is synthesized by the pituitary gland and is released into the bloodstream, where it acts on the gonads to stimulate the production of sex hormones. In recent years, Fsh-beta-(1-15) has gained significant attention in scientific research due to its potential applications in the fields of fertility treatment and cancer therapy.

Mecanismo De Acción

Fsh-beta-(1-15) acts on the gonads by binding to specific receptors on the surface of the cells. This binding triggers a cascade of intracellular signaling events that ultimately lead to the production of sex hormones, such as estrogen and testosterone. Fsh-beta-(1-15) also plays a role in the regulation of the menstrual cycle and the development of secondary sexual characteristics.

Biochemical and Physiological Effects:

Fsh-beta-(1-15) has several biochemical and physiological effects on the body. In females, it stimulates the growth and maturation of ovarian follicles, which can lead to ovulation. In males, it stimulates the production of sperm and the development of secondary sexual characteristics. Fsh-beta-(1-15) also plays a role in the production of sex hormones, such as estrogen and testosterone, which are essential for reproductive function.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of Fsh-beta-(1-15) in scientific research has several advantages and limitations. One advantage is that it is a highly pure and biologically active peptide that can be easily synthesized using recombinant DNA technology. Additionally, Fsh-beta-(1-15) has a well-defined mechanism of action, which makes it an ideal tool for studying the reproductive system. However, one limitation is that Fsh-beta-(1-15) is expensive to produce and can be difficult to obtain in large quantities. Additionally, its effects on the body can be complex and difficult to study in vivo.

Direcciones Futuras

There are several future directions for research on Fsh-beta-(1-15). One area of interest is the development of new fertility treatments that use Fsh-beta-(1-15) to improve the success rates of IVF procedures. Additionally, there is growing interest in the role of Fsh-beta-(1-15) in cancer therapy. Recent studies have shown that Fsh-beta-(1-15) can inhibit the growth of certain types of cancer cells, which could lead to the development of new cancer treatments. Finally, there is a need for further research on the biochemical and physiological effects of Fsh-beta-(1-15) on the body, particularly in relation to its role in the regulation of the menstrual cycle and the development of secondary sexual characteristics.

Conclusion:

In conclusion, Fsh-beta-(1-15) is a peptide hormone that plays a crucial role in the reproductive system. Its potential applications in the fields of fertility treatment and cancer therapy make it an area of significant interest in scientific research. The use of recombinant DNA technology to synthesize Fsh-beta-(1-15) has made it a highly pure and biologically active peptide that can be used as a tool for studying the reproductive system. Further research is needed to fully understand the biochemical and physiological effects of Fsh-beta-(1-15) on the body and to develop new treatments for infertility and cancer.

Métodos De Síntesis

The synthesis of Fsh-beta-(1-15) is a complex process that involves the use of recombinant DNA technology. The gene that encodes for Fsh-beta-(1-15) is isolated from the pituitary gland and is inserted into a host cell, such as E. coli or yeast. The host cell then produces the Fsh-beta-(1-15) peptide, which is purified using various chromatography techniques. The final product is a highly pure and biologically active peptide that can be used for scientific research.

Aplicaciones Científicas De Investigación

Fsh-beta-(1-15) has several potential applications in scientific research. One of the most promising areas of research is in the field of fertility treatment. Fsh-beta-(1-15) has been shown to stimulate the growth and maturation of ovarian follicles, which can improve the success rates of in vitro fertilization (IVF) procedures. Additionally, Fsh-beta-(1-15) has been shown to enhance the production of sperm in males, which can be beneficial for couples struggling with infertility.

Propiedades

Número CAS |

135077-24-6 |

|---|---|

Fórmula molecular |

C70H120N18O27S |

Peso molecular |

1677.9 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2R)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]butanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C70H120N18O27S/c1-12-31(6)51(65(109)75-34(9)56(100)84-52(32(7)13-2)66(110)78-40(19-22-49(96)97)59(103)76-38(17-15-16-24-71)58(102)79-41(70(114)115)20-23-50(98)99)86-69(113)55(36(11)91)88-67(111)53(33(8)14-3)85-62(106)43(27-47(74)93)81-68(112)54(35(10)90)87-61(105)42(25-30(4)5)80-60(104)39(18-21-48(94)95)77-64(108)45(29-116)83-63(107)44(28-89)82-57(101)37(72)26-46(73)92/h30-45,51-55,89-91,116H,12-29,71-72H2,1-11H3,(H2,73,92)(H2,74,93)(H,75,109)(H,76,103)(H,77,108)(H,78,110)(H,79,102)(H,80,104)(H,81,112)(H,82,101)(H,83,107)(H,84,100)(H,85,106)(H,86,113)(H,87,105)(H,88,111)(H,94,95)(H,96,97)(H,98,99)(H,114,115)/t31-,32-,33-,34-,35+,36+,37-,38-,39-,40-,41-,42-,43-,44-,45-,51-,52-,53-,54-,55-/m0/s1 |

Clave InChI |

ZBFBWZHAEGOWEQ-ADWKDTIBSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)N |

SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CC(=O)N)N |

SMILES canónico |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CC(=O)N)N |

Otros números CAS |

135077-24-6 |

Secuencia |

NSCELTNITIAIEKE |

Sinónimos |

follicle stimulating hormone beta subunit (1-15) follicle stimulating hormone, beta subunit (1-15) FSH-beta-(1-15) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Propanone, 2-chloro-1-tricyclo[3.2.1.02,4]oct-3-yl-, [3(S)-(1alpha,2beta,3alpha,4beta,5alpha)]- (9](/img/structure/B149836.png)

![2-[(4-Methoxy-4-oxobutyl)amino]-2-oxoacetic acid](/img/structure/B149854.png)